

# A Comprehensive Spectroscopic Guide to 4-Hydroxy-2-(2-methylpropoxy)benzotrile

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## Compound of Interest

Compound Name: 4-Hydroxy-2-(2-methylpropoxy)benzotrile

CAS No.: 1881328-97-7

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## Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of **4-Hydroxy-2-(2-methylpropoxy)benzotrile**, a key intermediate in various chemical syntheses. In the absence of extensive published experimental spectra, this document leverages predictive methodologies based on foundational spectroscopic principles to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each predicted spectrum is accompanied by a thorough interpretation, explaining the structural basis for the anticipated signals. Furthermore, this guide outlines robust, field-proven protocols for the experimental acquisition of high-quality spectroscopic data, ensuring that researchers can confidently validate these predictions in a laboratory setting. This document is intended to serve as an essential resource for researchers, chemists, and professionals in drug development, offering both a predictive framework and practical guidance for the characterization of this and structurally related molecules.

## Molecular Structure and Overview

**4-Hydroxy-2-(2-methylpropoxy)benzotrile**, with the molecular formula  $C_{11}H_{13}NO_2$ , is an aromatic compound featuring a benzotrile core substituted with a hydroxyl group and an isobutoxy group. The strategic placement of these functional groups dictates its chemical reactivity and is the primary determinant of its spectroscopic signature. Understanding the interplay between the electron-donating hydroxyl and isobutoxy groups and the electron-withdrawing nitrile group is crucial for interpreting the spectral data.

Figure 1: Chemical structure of **4-Hydroxy-2-(2-methylpropoxy)benzotrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted  $^1H$  and  $^{13}C$  NMR spectra are detailed below, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm. Predictions are based on established additive models and spectral databases for similar structural motifs[1][2][3][4].

### Predicted $^1H$ NMR Spectrum (500 MHz, $CDCl_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.4	d	1H	H-6	The proton ortho to the electron-withdrawing nitrile group is expected to be the most deshielded aromatic proton. It will appear as a doublet due to coupling with H-5.
~6.5	d	1H	H-3	This proton is ortho to the electron-donating isobutoxy group, leading to significant shielding. It will appear as a doublet due to the absence of adjacent protons.
~6.4	dd	1H	H-5	Situated between the hydroxyl and another aromatic proton, this proton will be shielded and appear as a doublet of doublets, coupling to H-6.

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~5.5	s (broad)	1H	-OH	The chemical shift of a phenolic proton is highly dependent on solvent, concentration, and temperature. In a non-polar solvent like $\text{CDCl}_3$ , it is expected to be a broad singlet[5].
~3.8	d	2H	-OCH <sub>2</sub> -	These methylene protons are adjacent to a methine proton, resulting in a doublet.
~2.1	m	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>	This methine proton will be a multiplet due to coupling with the adjacent methylene and methyl protons.
~1.0	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>	The two equivalent methyl groups will appear as a doublet due to coupling with the methine proton.

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## Predicted <sup>13</sup>C NMR Spectrum (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~162	C-4	The carbon bearing the hydroxyl group is expected to be significantly deshielded.
~160	C-2	The carbon attached to the isobutoxy group will also be strongly deshielded.
~134	C-6	This aromatic carbon is adjacent to the nitrile group and will be deshielded.
~118	-C $\equiv$ N	The nitrile carbon typically appears in this region.
~105	C-5	This carbon is shielded by the ortho hydroxyl group.
~103	C-1	The carbon bearing the nitrile group is typically found in this region.
~100	C-3	This carbon is strongly shielded by the ortho isobutoxy group.
~75	-OCH <sub>2</sub> -	The methylene carbon of the isobutoxy group.
~29	-CH(CH <sub>3</sub> ) <sub>2</sub>	The methine carbon of the isobutoxy group.
~19	-CH(CH <sub>3</sub> ) <sub>2</sub>	The two equivalent methyl carbons.

## Experimental Protocol for NMR Spectroscopy

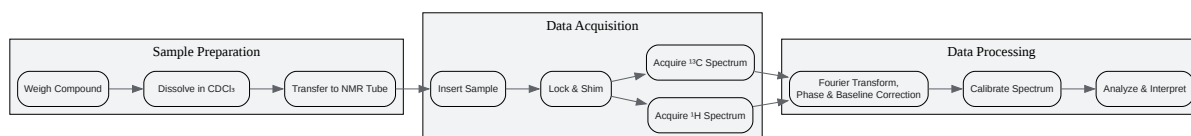
Objective: To acquire high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **4-Hydroxy-2-(2-methylpropoxy)benzonitrile**.

## Materials:

- **4-Hydroxy-2-(2-methylpropoxy)benzonitrile** (5-25 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ )[6][7][8]
- Deuterated chloroform ( $\text{CDCl}_3$ ) with 0.03% TMS
- High-quality 5 mm NMR tubes[6][7]
- Pasteur pipette
- Small vial

## Procedure:

- **Sample Preparation:** a. Accurately weigh the required amount of the compound into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform to the vial and gently swirl to dissolve the sample completely. c. Using a Pasteur pipette, transfer the solution into a clean, unscratched NMR tube to a height of about 4-5 cm[9]. d. Cap the NMR tube securely.
- **Instrument Setup (500 MHz Spectrometer):** a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ . c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
- **$^1\text{H}$  NMR Acquisition:** a. Set the spectral width to approximately 16 ppm, centered around 8 ppm. b. Use a 30-degree pulse angle. c. Set the relaxation delay to 1-2 seconds. d. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. e. Process the data with Fourier transformation, phase correction, and baseline correction. f. Calibrate the spectrum using the TMS signal at 0.00 ppm. g. Integrate the peaks and analyze the chemical shifts and coupling patterns.
- **$^{13}\text{C}$  NMR Acquisition:** a. Switch the probe to the  $^{13}\text{C}$  frequency. b. Set the spectral width to approximately 240 ppm, centered around 120 ppm. c. Use a proton-decoupled pulse sequence. d. Set the relaxation delay to 2-5 seconds. e. Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ . f. Process the data similarly to the  $^1\text{H}$  spectrum. g. Calibrate the spectrum using the central peak of the  $\text{CDCl}_3$  triplet at 77.16 ppm.



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Figure 2: General workflow for NMR data acquisition.

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The predicted IR spectrum of **4-Hydroxy-2-(2-methylpropoxy)benzonitrile** will exhibit characteristic absorption bands corresponding to its key structural features.

## Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Rationale
3550-3200	Strong, Broad	O-H stretch (phenolic)	The broadness is due to hydrogen bonding.
3100-3000	Medium	C-H stretch (aromatic)	Characteristic of C-H bonds on a benzene ring.
2960-2850	Strong	C-H stretch (aliphatic)	Corresponds to the C-H bonds of the isobutoxy group.
2230-2220	Strong, Sharp	C≡N stretch (nitrile)	A very characteristic and sharp absorption for the nitrile functional group.
1600, 1500	Medium-Strong	C=C stretch (aromatic)	Typical skeletal vibrations of the benzene ring.
1250-1200	Strong	C-O stretch (aryl ether)	Stretching vibration of the aryl-O-CH <sub>2</sub> bond.
1100-1000	Strong	C-O stretch (alcohol)	Stretching vibration of the C-OH bond.
850-800	Strong	C-H bend (aromatic, out-of-plane)	The substitution pattern on the benzene ring will influence the exact position of this band.

## Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain a high-quality FT-IR spectrum of **4-Hydroxy-2-(2-methylpropoxy)benzonitrile**.

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid and liquid samples[10][11].

Materials:

- **4-Hydroxy-2-(2-methylpropoxy)benzonitrile** (a small amount, ~1-2 mg)
- Spatula
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- **Background Spectrum:** a. Ensure the ATR crystal (typically diamond or germanium) is clean. If necessary, clean it with a lint-free wipe moistened with a suitable solvent and allow it to dry completely. b. Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO<sub>2</sub> and water vapor.
- **Sample Spectrum:** a. Place a small amount of the solid sample directly onto the center of the ATR crystal. b. Lower the press arm to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. d. The instrument's software will automatically perform the background subtraction.
- **Data Analysis:** a. Label the significant peaks in the spectrum. b. Compare the observed absorption frequencies with known correlation tables to confirm the presence of the expected functional groups.
- **Cleaning:** a. Raise the press arm and remove the sample. b. Thoroughly clean the ATR crystal with a solvent and lint-free wipes to prevent cross-contamination.

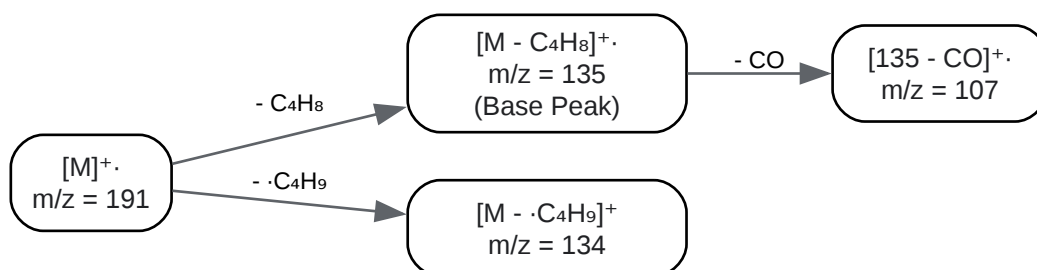
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure. Electron Ionization

(EI) is a common technique for volatile organic compounds[12][13][14].

## Predicted Mass Spectrum (Electron Ionization)

- Molecular Ion ( $M^+$ ): The molecular ion peak is expected at  $m/z = 191$ , corresponding to the molecular weight of  $C_{11}H_{13}NO_2$ .
- Key Fragmentation Pathways:
  - Loss of isobutylene: A major fragmentation pathway is likely the McLafferty-type rearrangement leading to the loss of isobutylene ( $C_4H_8$ , 56 Da), resulting in a fragment at  $m/z = 135$ . This fragment corresponds to 4-hydroxy-2-hydroxybenzoxynitrile, which would likely be the base peak.
  - Loss of the isobutyl radical: Cleavage of the ether bond can lead to the loss of the isobutyl radical ( $\cdot C_4H_9$ , 57 Da), giving a fragment at  $m/z = 134$ .
  - Loss of CO: Aromatic phenols can lose carbon monoxide (CO, 28 Da) after initial fragmentation. For example, the  $m/z$  135 fragment could lose CO to give a fragment at  $m/z = 107$ .



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Figure 3: Predicted major fragmentation pathway for **4-Hydroxy-2-(2-methylpropoxy)benzoxynitrile** under electron ionization.

## Experimental Protocol for Mass Spectrometry (GC-MS with EI)

Objective: To obtain the mass spectrum of **4-Hydroxy-2-(2-methylpropoxy)benzotrile** and confirm its molecular weight and fragmentation pattern.

Materials:

- **4-Hydroxy-2-(2-methylpropoxy)benzotrile** (a small amount, <1 mg)
- A suitable volatile solvent (e.g., dichloromethane or ethyl acetate)
- Vial and micropipette

Procedure:

- **Sample Preparation:** a. Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent.
- **Instrument Setup (GC-MS):** a. Set up the gas chromatograph with an appropriate column (e.g., a non-polar column like DB-5ms). b. Set a temperature program for the GC oven to ensure the compound elutes as a sharp peak. c. For the mass spectrometer (EI source): i. Set the ionization energy to 70 eV. ii. Set the mass range to scan from m/z 40 to 300.
- **Data Acquisition:** a. Inject a small volume (e.g., 1 µL) of the sample solution into the GC. b. Start the data acquisition. The GC will separate the compound from any impurities, and the mass spectrometer will record spectra across the entire chromatogram.
- **Data Analysis:** a. Identify the chromatographic peak corresponding to the compound of interest. b. Extract the mass spectrum from this peak. c. Identify the molecular ion peak and major fragment ions. d. Compare the observed spectrum with the predicted fragmentation pattern.

## Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of **4-Hydroxy-2-(2-methylpropoxy)benzotrile**. The forecasted <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and MS data are grounded in established principles of chemical spectroscopy and serve as a robust baseline for experimental verification. The detailed, step-by-step protocols provided for each technique are designed to enable researchers to acquire high-quality, reliable data. By

combining predictive analysis with practical experimental guidance, this document aims to facilitate the efficient and accurate characterization of this important chemical intermediate, thereby supporting its application in research and development.

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